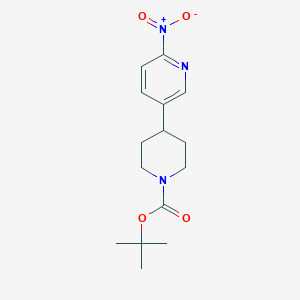

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a nitropyridinyl moiety. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol (estimated). The Boc group enhances solubility in organic solvents and stabilizes the piperidine amine during synthetic processes .

Properties

Molecular Formula |

C15H21N3O4 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)12-4-5-13(16-10-12)18(20)21/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

QVRFPLNIVVRWPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

- Starting Materials: 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt (photocatalyst), and an oxidant.

- Conditions: Anhydrous dichloroethane as solvent, blue LED irradiation, oxygen atmosphere, and a controlled temperature environment.

Procedure:

- Mix 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt (0.01 mmol, 0.1 equivalents), and 2,2,6,6-tetramethylpiperidine-N-oxide (0.1 mmol, 0.5 equivalents) in anhydrous dichloroethane.

- Replace the reaction atmosphere with oxygen three times to ensure an oxidative environment.

- Irradiate with blue LED light for approximately 10 hours at room temperature.

- Post-reaction, the mixture is filtered, and the target compound is purified via column chromatography, yielding approximately 95% of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Key Notes:

- The use of acridine salt as a photocatalyst enables the reaction to proceed under mild, environmentally friendly conditions.

- The method avoids heavy metals and hydrogen environments, making it safer and cost-effective.

- The reaction pathway effectively shortens synthesis, reduces byproducts, and enhances yield.

Classical Nitration and Coupling Strategy

Traditional synthetic routes involve nitration of pyridine derivatives, followed by coupling with piperazine, and protection with tert-butyl groups.

Stepwise Procedure:

-

- React pyridine with a nitrating mixture of nitric acid and sulfuric acid under low temperature (0–5°C) to introduce the nitro group at the 6-position, yielding 6-nitropyridine-3-amine.

-

- The nitrated pyridine derivative is then coupled with piperazine derivatives (e.g., 4-bromo-piperidine) via nucleophilic substitution or Buchwald-Hartwig amination.

- Catalysts such as palladium complexes or base-mediated conditions facilitate the coupling.

Protection with tert-Butyl Chloroformate:

- The free amine on piperazine is protected with tert-butoxycarbonyl (Boc) anhydride in dichloromethane with triethylamine as base.

- This step stabilizes the amine during subsequent reactions and yields the final protected intermediate.

Reaction Conditions & Yields:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–5°C, controlled addition | ~80-90% | Over-nitration avoided by temperature control |

| Coupling | Nitrated pyridine + piperazine derivative | Base (e.g., K₂CO₃), Pd catalyst | ~70-85% | Purification via column chromatography |

| Boc Protection | Boc anhydride | Room temperature, DCM, TEA | ~90% | Ensures stability of the amino group |

Advantages & Limitations:

- Well-established and scalable.

- Requires multiple steps and careful control of reaction conditions.

- Generates potential nitration byproducts, necessitating thorough purification.

Reduction of Nitro to Amino Derivative

In some protocols, the nitro group is reduced to an amino group post-nitration, followed by subsequent functionalization.

Procedure:

- Use catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) in ethanol or other suitable solvents.

- Reaction times typically range from 3–6 hours.

- The amino derivative is then protected with Boc groups to afford the target compound.

Reaction Example:

4-(6-Nitropyridin-3-yl)piperazine + Pd/C, H₂ → 4-(6-Aminopyridin-3-yl)piperazine

- Followed by Boc protection to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and optimized catalytic systems are employed to improve safety, yield, and environmental impact. The photocatalytic method described above is particularly promising for industrial adaptation due to its simplicity and green chemistry profile.

Summary of Key Data

| Methodology | Starting Materials | Key Conditions | Yield | Advantages |

|---|---|---|---|---|

| Photocatalytic One-Step | 2-Aminopyridine, piperazine-1-tert-butyl formate | Blue LED, oxygen atmosphere, acridine salt catalyst | ~95% | Environmentally friendly, high yield, simplified process |

| Nitration + Coupling | Pyridine, nitrating acids, piperazine derivatives | Controlled temperature, palladium catalysis | 70–90% | Well-established, scalable |

| Reduction + Boc Protection | Nitro derivative, Pd/C, H₂ | Hydrogenation, Boc anhydride | 80–90% | Common industrial approach |

Final Notes

The choice of synthesis depends on scale, available equipment, and environmental considerations. The photocatalytic method represents a significant advancement, offering a streamlined, safer, and more sustainable route. Traditional methods remain valuable for their robustness and established protocols, especially in industrial settings.

All methods emphasize the importance of careful reaction monitoring, purification, and safety protocols, especially when handling nitrating agents and nitro compounds.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the pyridine ring undergoes reduction to form amines, a critical step in synthesizing bioactive intermediates.

Mechanistic Insight :

-

Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, forming an amine through nitroso and hydroxylamine intermediates.

-

Acidic Fe/HCl reduces nitro via a single-electron transfer pathway .

Deprotection of the tert-Butyl Carbamate (Boc) Group

The Boc group is cleaved under acidic conditions to yield a free piperidine amine.

Notes :

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions.

| Reaction Type | Reagents/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | tert-Butyl 4-(6-nitropyridin-3-yl)-2-nitropiperidine-1-carboxylate | Meta-directing effect of nitro group. |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, 25°C | 5-Chloro-6-nitropyridin-3-yl derivative | Limited reactivity due to deactivation by nitro. |

Limitations :

-

The nitro group strongly deactivates the pyridine ring, requiring harsh conditions for EAS.

Nucleophilic Aromatic Substitution (NAS)

The nitro group enhances leaving-group ability in activated systems.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methoxylation | NaOMe, CuI, DMF, 100°C | tert-Butyl 4-(6-methoxypyridin-3-yl)piperidine-1-carboxylate | ~60% |

Mechanism :

-

Nitro group acts as a directing and activating group for methoxide attack at the para position.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O, 80°C | Biaryl-substituted piperidine derivatives | Drug candidate synthesis . |

Challenges :

Oxidation Reactions

Oxidation targets the piperidine ring or pyridine moiety.

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Piperidine N-oxide derivative | Alters polarity and reactivity. |

Scientific Research Applications

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate with analogous compounds, focusing on structural features, physicochemical properties, and applications:

Key Structural and Functional Differences

Electronic Effects

- Nitro vs. Amino Groups: The nitro group in the target compound reduces electron density on the pyridine ring, favoring electrophilic aromatic substitution. In contrast, the amino group in tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate increases electron density, promoting nucleophilic reactivity .

Pharmacokinetic Implications

- Metabolic Stability : The acetamido group in ’s compound resists oxidative metabolism, making it preferable for CNS drug candidates .

Biological Activity

Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate (CAS No. 571189-16-7) is a significant compound in medicinal chemistry, primarily recognized as a pharmaceutical intermediate for the synthesis of various therapeutic agents, including the anticancer drug Palbociclib. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 308.33 g/mol

- Purity : Typically >97%

- Storage Conditions : Inert atmosphere at room temperature

Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate exhibits its biological activity through multiple pathways, primarily by acting as a cyclin-dependent kinase (CDK) inhibitor. This inhibition is crucial in regulating cell cycle progression, making it a valuable compound in cancer treatment.

Table 1: Summary of Biological Activities

Anticancer Properties

A study demonstrated that tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate effectively inhibits the proliferation of estrogen receptor-positive breast cancer cells by inducing G1 phase arrest and apoptosis. The compound was shown to downregulate cyclin D1 and upregulate p21, a cyclin-dependent kinase inhibitor, thereby halting cell cycle progression.

GABA Modulation

Research indicates that derivatives of this compound can modulate GABA receptors, enhancing inhibitory neurotransmission. This property suggests potential applications in treating neurological disorders characterized by excitatory neurotransmitter dysregulation.

c-Met Inhibition

The compound has also been evaluated for its ability to inhibit c-Met protein kinase, which is implicated in various cancers. In vitro studies revealed that it exhibits selective inhibition against c-Met with an IC50 value in the low micromolar range, indicating its potential as a targeted therapy for tumors expressing high levels of this kinase.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments indicate that it can cause skin irritation and is harmful if ingested. Proper handling and storage conditions are essential to mitigate these risks.

Q & A

Basic: What synthetic routes are commonly used to prepare tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Nitration of Pyridine Derivatives : Introduce a nitro group to pyridine at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Piperidine Coupling : React the nitropyridine intermediate with a piperidine derivative (e.g., 4-bromo-piperidine) via Buchwald-Hartwig amination or nucleophilic substitution, using palladium catalysts or base-mediated conditions .

Boc Protection : Protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at room temperature .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to nitro group-derived fumes .

- Emergency Measures :

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Methodological Answer:

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : The nitro group’s electron-withdrawing effect can induce resonance changes in the pyridine ring, altering proton environments. Use variable-temperature NMR to assess dynamic equilibria .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize charge distributions differently .

- Impurity Profiling : Run high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to distinguish target signals from byproducts (e.g., deprotected piperidine) .

Advanced: How can reaction yields be optimized for the coupling step between nitropyridine and piperidine?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (Pd(OAc)₂, Xantphos) versus copper(I) iodide for Buchwald-Hartwig amination. Optimize ligand-to-metal ratios to reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine, but may increase nitro group decomposition. Test mixed solvents (e.g., toluene/DMF) .

- Temperature Control : Perform reactions under reflux (80–100°C) for faster kinetics, but monitor for thermal degradation via in-situ IR .

- Workup Strategies : Extract with ethyl acetate/water to remove unreacted starting materials. Use activated charcoal to adsorb colored impurities .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm piperidine Boc protection (δ ~1.4 ppm for tert-butyl protons) and nitropyridine aromatic protons (δ ~8.5–9.0 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1520 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group) .

Advanced: What strategies mitigate instability of the nitro group during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation and moisture absorption .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit nitro-to-nitroso oxidation .

- Periodic Analysis : Conduct HPLC purity checks every 6 months; monitor for degradation peaks (retention time shifts) .

Basic: How to assess the compound’s solubility for in vitro assays?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO (common stock solvent) followed by serial dilution into PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .

- LogP Estimation : Calculate partition coefficient via HPLC (C18 column, isocratic methanol/water) to predict membrane permeability .

Advanced: How can computational modeling predict reactivity of the nitropyridine moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.